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XP55 protein, Streptomyces lividans - 110279-22-6

XP55 protein, Streptomyces lividans

Catalog Number: EVT-1509427
CAS Number: 110279-22-6
Molecular Formula: C19H20ClN3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XP55 protein is a polypeptide derived from the bacterium Streptomyces lividans, which is known for its ability to produce a variety of bioactive compounds. This protein has garnered attention due to its potential applications in biotechnology and pharmaceuticals, particularly in the fields of antimicrobial and anticancer research. The classification of XP55 protein falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and defense mechanisms.

Source and Classification

Streptomyces lividans is a filamentous bacterium belonging to the Actinobacteria phylum, renowned for its prolific production of antibiotics and other bioactive molecules. XP55 protein is classified as a type of peptide that exhibits various biological activities, including antimicrobial properties. The classification of this protein can be further detailed as follows:

  • Kingdom: Bacteria
  • Phylum: Actinobacteria
  • Class: Actinobacteria
  • Order: Streptomycetales
  • Family: Streptomycetaceae
  • Genus: Streptomyces
  • Species: S. lividans
Synthesis Analysis

Methods

The synthesis of XP55 protein can be achieved through several methods, primarily focusing on recombinant DNA technology and traditional fermentation techniques. The following approaches are commonly employed:

  1. Recombinant DNA Technology:
    • This method involves inserting the gene encoding XP55 into an expression vector, which is then introduced into a suitable host organism (often Escherichia coli or yeast) for protein expression.
    • The host cells are cultured under specific conditions to promote the expression of the XP55 protein, followed by purification processes such as affinity chromatography.
  2. Fermentation Techniques:
    • Utilizing Streptomyces lividans cultures, XP55 can be produced through fermentation under controlled conditions (temperature, pH, nutrient supply).
    • The harvested biomass is then processed to extract and purify the XP55 protein.

Technical Details

Recent advancements in flow-based peptide synthesis have also been applied to optimize the production of proteins like XP55. Techniques such as Automated Fast Flow Synthesis (AFPS) allow for efficient coupling and deprotection steps during synthesis, enhancing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of XP55 protein consists of a sequence of amino acids that fold into a specific three-dimensional conformation essential for its biological activity. While detailed structural data specific to XP55 may not be extensively documented, proteins from Streptomyces often exhibit complex structures characterized by:

  • Alpha helices and beta sheets, contributing to stability.
  • Disulfide bonds, which may play a role in maintaining structural integrity.

Data

The primary sequence data for XP55 can be obtained from genomic databases that provide insights into its amino acid composition and potential functional domains.

Chemical Reactions Analysis

Reactions

XP55 protein engages in various biochemical reactions that contribute to its biological functions. These may include:

  • Enzymatic reactions: Catalyzing specific biochemical transformations.
  • Binding interactions: Associating with target molecules such as receptors or substrates.

Technical Details

The mechanisms by which XP55 exerts its effects often involve interactions at the molecular level, potentially leading to downstream signaling pathways that mediate cellular responses.

Mechanism of Action

Process

The mechanism of action of XP55 involves several key processes:

  1. Target Recognition:
    • XP55 may bind to specific receptors on microbial or cancerous cells, initiating a response.
  2. Signal Transduction:
    • Upon binding, conformational changes may trigger intracellular signaling cascades that lead to cell death or inhibition of growth.

Data

Research indicates that proteins derived from Streptomyces often exhibit unique mechanisms that can disrupt cellular processes in target organisms, making them valuable in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

XP55 protein typically exhibits properties common to peptides and proteins:

  • Solubility: Generally soluble in aqueous solutions at physiological pH.
  • Stability: Stability can vary based on environmental conditions (temperature, pH).

Chemical Properties

Chemical properties include:

  • Molecular weight: Dependent on the amino acid composition.
  • Isoelectric point: Influences solubility and interaction with other biomolecules.

Relevant analyses such as circular dichroism spectroscopy can provide insights into secondary structure content and stability under various conditions.

Applications

Scientific Uses

XP55 protein has several notable applications in scientific research:

  • Antimicrobial Agents: Due to its potential antibacterial properties, it could be developed into new antibiotics.
  • Cancer Research: Investigated for its ability to inhibit tumor growth or induce apoptosis in cancer cells.
  • Biotechnology: Utilized in synthetic biology for developing novel biosynthetic pathways or biocatalysts.
Gene Structure and Sequence Analysis of XP55

Nucleotide Sequence Determination of the XP55 Gene

The complete nucleotide sequence of the gene encoding XP55, a major secreted protein from Streptomyces lividans, was first elucidated in 1987 through genomic library construction and Sanger sequencing [1] [3]. The gene spans 1,476 base pairs (bp) and encodes a preprotein of 492 amino acids, including a 30-residue N-terminal signal peptide. The sequence exhibits a pronounced GC bias (73.2%), consistent with the genomic signature of Streptomyces species, with guanine (G) and cytosine (C) residues predominating at the third codon position (86.4% of codons) [1] [4]. This codon preference influences translational efficiency and reflects evolutionary adaptations to high-GC environments [4] [6].

Table 1: Key Sequence Features of the XP55 Gene

FeatureValueFunctional Implication
Gene Length1,476 bpEncodes 492-aa preprotein
GC Content73.2%Optimized for Streptomyces translation
Signal Peptide30 residuesTargets protein for secretion
Predicted Promoter Region-35: TTGCGAFunctional in E. coli and Streptomyces
-10: TAGGAT

The promoter region upstream of the XP55 coding sequence contains consensus motifs recognized by sigma factors (e.g., -35: TTGCGA, -10: TAGGAT), enabling cross-species functionality in both E. coli and Streptomyces hosts [4] [10]. Heterogeneity in signal peptide cleavage sites suggests complex post-translational processing, potentially generating multiple mature isoforms [4].

Genomic Localization and Context Within S. lividans Chromosome

The XP55 gene resides in the subtelomeric region of the linear 8.3-Mb chromosome of S. lividans TK24 (GenBank Assembly: GCA_000739105.1) [6]. This genomic compartment is enriched in genes associated with secondary metabolism (15%), secretion systems (12%), and horizontally acquired elements, as confirmed by comparative annotation [5] [6]. Flanking genes include:

  • A putitive oligopeptide transporter (oppC; 3.8 kb upstream)
  • A lytic polysaccharide monooxygenase (2.1 kb downstream)This arrangement suggests functional linkage to nutrient uptake and extracellular matrix remodeling [5] [8]. The subtelomeric location facilitates genetic plasticity, explaining strain-specific variations in XP55 expression levels across S. lividans isolates [5].

Comparative Analysis of XP55 Homologs in Other Streptomyces Species

Orthologs of XP55 exist in 63% of sequenced Streptomyces species (130/205 genomes), with protein identities ranging from 58% (S. griseus) to 97% (S. coelicolor) [5]. All homologs belong to Family 5 solute-binding proteins, characterized by conserved structural motifs:

  • Twin arginine (RR) signal peptides for Sec-independent secretion
  • β-barrel ligand-binding domains with conserved Asn residues
  • N-terminal lipid anchors for membrane association in Gram-positive bacteria [4] [8]

Table 2: Evolutionary Conservation of XP55 Homologs

SpeciesProtein IdentityGenomic ContextExpression Pattern
S. coelicolor97%Adjacent to ABC transporter genesConstitutive
S. griseus58%Linked to antibiotic clusterPhosphate-limited
S. venezuelae89%Subtelomeric regionGrowth-phase dependent
S. bingchenggensis76%Co-localized with chitinase genesInduced by chitin

Phylogenetic analysis reveals two major clades:

  • Clade I: S. lividans, S. coelicolor, and S. venezuelae (soil isolates; >85% identity)
  • Clade II: S. griseus and plant-associated strains (58–72% identity) [5]Despite sequence divergence, all homologs retain promoter compatibility with S. lividans, indicating conserved regulatory mechanisms [4] [10]. The sporadic distribution of XP55 genes across Streptomyces species (absent in 37% of strains) confirms its status as an accessory genome component acquired through horizontal gene transfer [5].

Properties

CAS Number

110279-22-6

Product Name

XP55 protein, Streptomyces lividans

Molecular Formula

C19H20ClN3O

Synonyms

XP55 protein, Streptomyces lividans

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